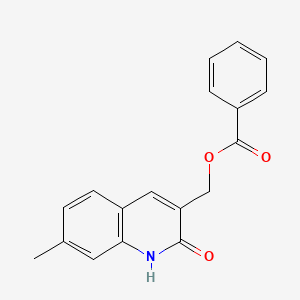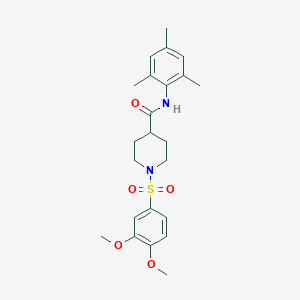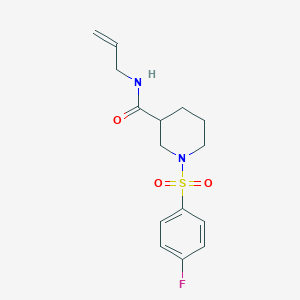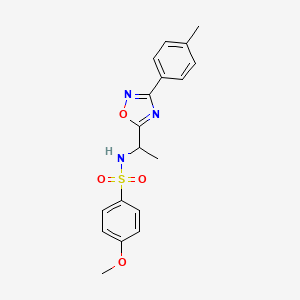
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has been shown to exhibit antibacterial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is its ability to inhibit carbonic anhydrase enzymes, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide. One of the potential applications of this compound is in the treatment of osteoporosis, as carbonic anhydrase enzymes play a crucial role in bone resorption. In addition, further studies can be conducted to investigate the potential of this compound in the treatment of bacterial infections and cancer. Moreover, efforts can be made to improve the solubility of this compound to enhance its efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities and inhibits the activity of carbonic anhydrase enzymes. Although it has some limitations, further research can be conducted to explore its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide involves the reaction of 2,4-difluoroaniline with benzyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then treated with sodium sulfonamide to obtain the final product. The reaction scheme is shown below:
Applications De Recherche Scientifique
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities.
Propriétés
IUPAC Name |
N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-33-23-11-9-22(10-12-23)28-14-16-29(17-15-28)26(30)21-8-13-24(34-2)25(18-21)35(31,32)27-19-20-6-4-3-5-7-20/h3-13,18,27H,14-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDOXFNHTKHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)









